rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide, trans
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Overview
Description
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide, trans is a complex organic compound that belongs to the class of azabicyclo compounds. It features a bicyclic structure with a furan ring and a carboxamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide, trans typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide, trans can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted furan derivatives.
Scientific Research Applications
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide, trans has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide, cis
- rac-(1R,5R)-1-(thiophene-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide, trans
- rac-(1R,5R)-1-(pyrrole-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide, trans
Uniqueness
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide, trans is unique due to its specific bicyclic structure and the presence of the furan ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
2408937-81-3 |
---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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